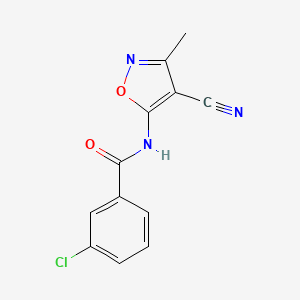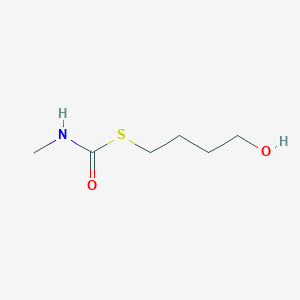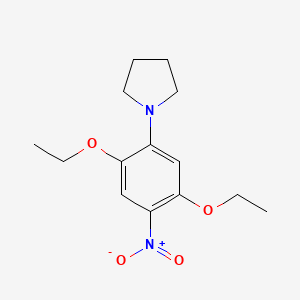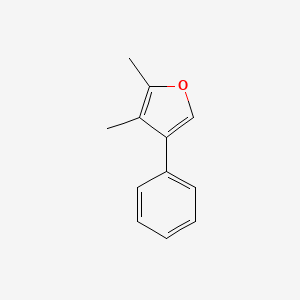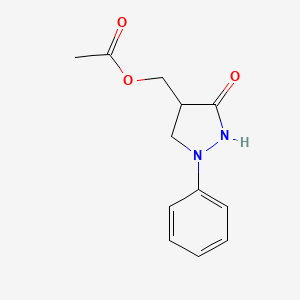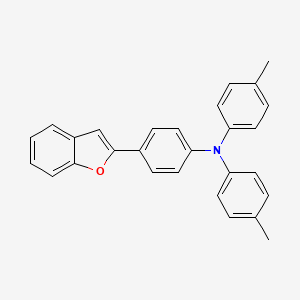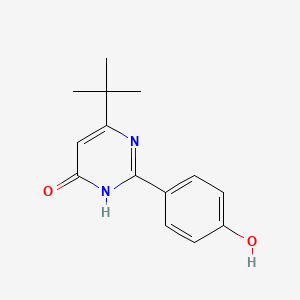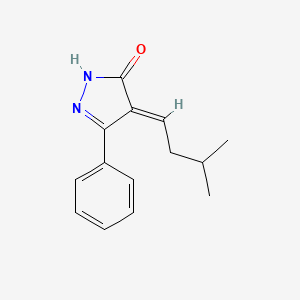
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a phenyl group and a 3-methylbutylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one typically involves a Knoevenagel condensation reaction. This reaction is a powerful method for forming carbon-carbon bonds and is commonly used to synthesize alkylidene derivatives. The reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using solvent-free conditions and reusable catalysts. For example, pyrrolidinium ionic liquids (PyrrILs) have been used as efficient and reusable catalysts for the Knoevenagel condensation, providing high yields and ease of workup .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyrazolone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may modulate the activity of protein acetyltransferases, influencing gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylbutylidene)cyclopentane: This compound shares a similar alkylidene group but differs in its ring structure.
α-Methyl butyraldehyde: This compound has a similar alkylidene group but lacks the pyrazolone ring.
Uniqueness
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its combination of a pyrazolone ring with a phenyl and 3-m
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(4E)-4-(3-methylbutylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C14H16N2O/c1-10(2)8-9-12-13(15-16-14(12)17)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)/b12-9+ |
Clé InChI |
XOBCSQCBOJIOFZ-FMIVXFBMSA-N |
SMILES isomérique |
CC(C)C/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC=C1C(=NNC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


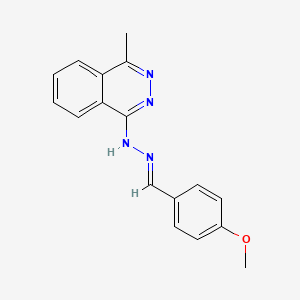
![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)


